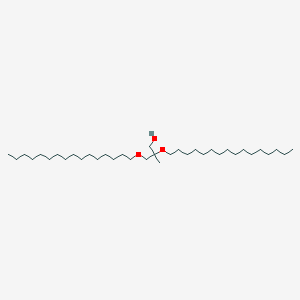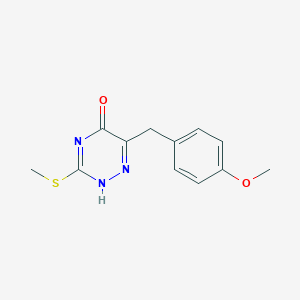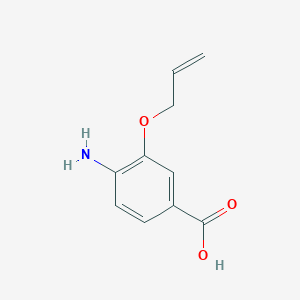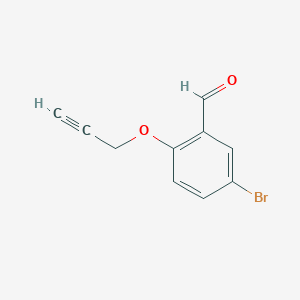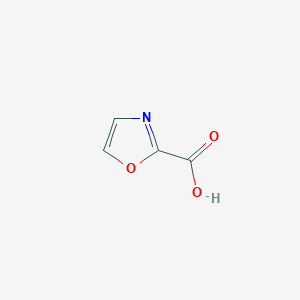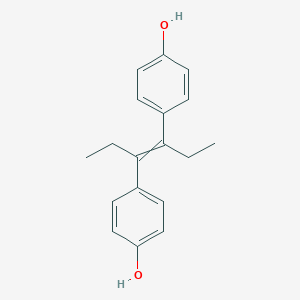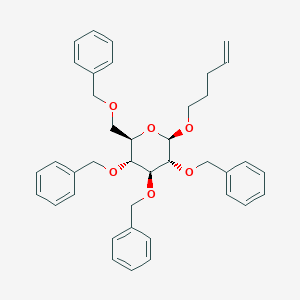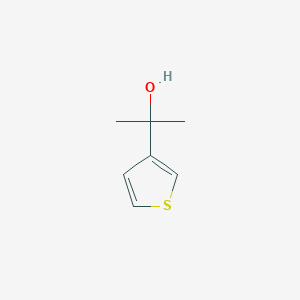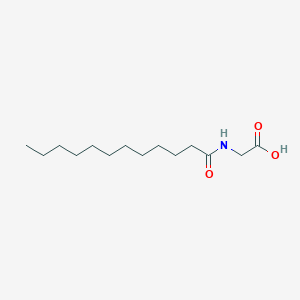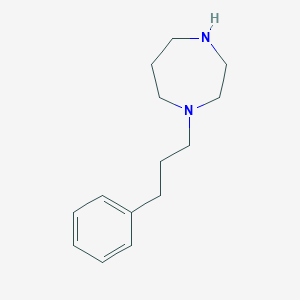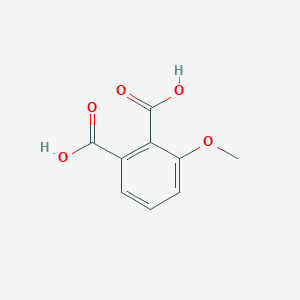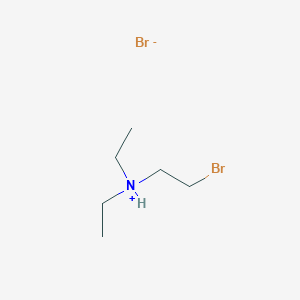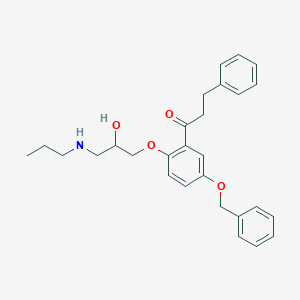
5-Benzyloxy Propafenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzyloxy Propafenone is a compound with the molecular formula C28H33NO4 . It is an analog of the antiarrhythmic and multidrug resistance (MDR) modulating drug propafenone .
Synthesis Analysis
A series of 5-hydroxy and 5-benzyloxy analogs of propafenone was synthesized . The key step of the synthesis is the selective reduction of the double bond in 1 without cleavage of the benzyl group, leading to the phenol 3. Alkylation with epichlorohydrine followed by nucleophilic epoxide ring opening gave the benzylated target compounds .
Molecular Structure Analysis
The molecular structure of 5-Benzyloxy Propafenone includes a benzyl group, a propylamino group, and a phenylmethoxyphenyl group . The compound has a molecular weight of 447.6 g/mol .
Chemical Reactions Analysis
The MDR-modulating activity of 5-Benzyloxy Propafenone and its analogs was evaluated using a daunomycin efflux assay system . The results showed that all four 5-benzyloxy analogs showed almost identical EC50 values, independent of their log P value .
Physical And Chemical Properties Analysis
5-Benzyloxy Propafenone has a molecular weight of 447.6 g/mol, an XLogP3-AA of 4.8, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 14 . Its exact mass and monoisotopic mass are both 447.24095853 g/mol, and it has a topological polar surface area of 67.8 Ų .
Applications De Recherche Scientifique
Antiarrhythmic Effects of Propafenone Derivatives
Research into the antiarrhythmic effects of newly developed propafenone derivatives, such as 5OCl-PF and 5OF-PF, which are modifications of propafenone with changes in the benzyl moiety, has shown that these derivatives do not exhibit better antiarrhythmic effects than the parent compound. This was demonstrated in an in vivo rat model of aconitine-induced arrhythmia. The study suggests a continued exploration into different derivatives to examine their antiarrhythmic effects (Ivković et al., 2022).
Vascular Effects of Propafenone Derivatives
The ortho-chloro derivative of propafenone, 5OCl, has been studied for its effect on vascular tone. It was found to produce endothelium-independent relaxation of rat aorta, suggesting that propafenone and its derivatives might influence vascular smooth muscle through mechanisms partially shared with propafenone. This could have implications for the development of new therapeutic agents targeting vascular diseases (Ivković et al., 2013).
Propafenone as a Privileged Scaffold in Medicinal Chemistry
The role of 5-benzyloxy propafenone and its analogs in medicinal chemistry, particularly in the design of pharmacological probes, has been highlighted by its capacity to mimic phenol or catechol moiety in a metabolically stable template. This feature makes it a privileged scaffold in medicinal chemistry, with applications ranging from analgesic and anti-inflammatory compounds to antipsychotic and neuroprotective agents. The therapeutic applications are very broad, indicating the potential for future drug development (Poupaert et al., 2005).
Metabolic Activation and Cytotoxicity
The metabolic activation and cytotoxicity of propafenone, mediated by CYP2D6, have been investigated, identifying reactive metabolites and their pathways. This study provides insights into the mechanism of propafenone-induced hepatotoxicity, suggesting the involvement of a quinone metabolite. Understanding these mechanisms is crucial for mitigating potential adverse effects in the clinical use of propafenone and its derivatives (Li et al., 2022).
Propriétés
IUPAC Name |
1-[2-[2-hydroxy-3-(propylamino)propoxy]-5-phenylmethoxyphenyl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33NO4/c1-2-17-29-19-24(30)21-33-28-16-14-25(32-20-23-11-7-4-8-12-23)18-26(28)27(31)15-13-22-9-5-3-6-10-22/h3-12,14,16,18,24,29-30H,2,13,15,17,19-21H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBRTGWDWTYTTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)CCC3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyloxy Propafenone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,2R)-2-[(S)-Amino(carboxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B48661.png)
